molecular formula C20H16F3N5O3S B2804294 N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 872608-44-1

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2804294
CAS No.: 872608-44-1
M. Wt: 463.44
InChI Key: RCMGMLFCQHBHOC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an amide group (-CONH2), a thioether group (-S-), and multiple fluorobenzyl groups (C6H4F). These functional groups suggest that this compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the amide group could result in a planar structure due to the sp2 hybridization of these atoms. The fluorobenzyl groups could add complexity to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and electronegativity. The amide group could allow for hydrogen bonding, potentially increasing its solubility in water .

Scientific Research Applications

Drug Discovery and Metabolic Studies

1. HIV Integrase Inhibitors

Compounds structurally related to the specified chemical have been studied for their potential as HIV integrase inhibitors, crucial for antiretroviral therapy. Research utilizing 19F-NMR spectroscopy has provided insights into the metabolism and disposition of such inhibitors, aiding in the selection of candidates for further development (Monteagudo et al., 2007).

2. Antitumor Agents

The synthesis and biological evaluation of benzoyl ring halogenated pyrimidine antifolates as inhibitors of thymidylate synthase, a key target in antitumor therapy, exemplify the application of similar compounds in cancer research (Gangjee et al., 2004).

Chemical Synthesis and Reactivity

3. Novel Synthesis Methods

Automated radiochemical synthesis of thiol reactive synthons for radiolabeling peptides and proteins demonstrates the importance of fluorinated compounds in developing diagnostic and therapeutic tools (Kiesewetter et al., 2011).

4. Dual Inhibitors of Enzymatic Targets

Synthesis efforts have led to compounds that act as dual inhibitors of dihydrofolate reductase and thymidylate synthase, highlighting the role of such chemicals in crafting multifunctional antitumor agents (Gangjee et al., 2005).

Antibacterial and Antioxidant Applications

5. Antimicrobial and Antioxidant Potential

The exploration of newly synthesized quinazoline derivatives has uncovered potent antimicrobial and antioxidant properties, demonstrating the broad applicability of these compounds in addressing microbial resistance and oxidative stress (Kumar et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The specific functional groups present in the compound could play a key role in these interactions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used in materials science, future research could involve testing its physical properties and performance in various applications .

Properties

CAS No.

872608-44-1

Molecular Formula

C20H16F3N5O3S

Molecular Weight

463.44

IUPAC Name

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H16F3N5O3S/c21-12-4-1-10(2-5-12)8-25-15(29)9-32-20-27-17(24)16(19(31)28-20)26-18(30)11-3-6-13(22)14(23)7-11/h1-7H,8-9H2,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

RCMGMLFCQHBHOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F

solubility

not available

Origin of Product

United States

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